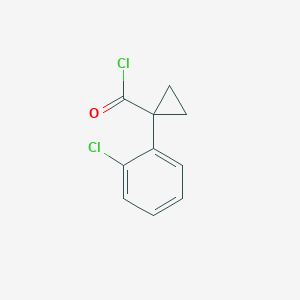
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic molecules, and its mechanism of action has been extensively studied in recent years. In
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has numerous scientific research applications. It is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of chiral cyclopropanes, which have been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to function as an electrophilic carbonyl compound that can react with various nucleophiles. This reaction can result in the formation of various organic molecules, including chiral cyclopropanes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride in lab experiments is its ability to react with various nucleophiles, which can result in the formation of various organic molecules. However, one limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.
Direcciones Futuras
There are numerous future directions for research on 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride. One area of research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on exploring the biological activities of chiral cyclopropanes that are synthesized using this compound. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves the reaction between 2-chlorobenzoyl chloride and cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
Propiedades
Número CAS |
151154-92-6 |
|---|---|
Nombre del producto |
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride |
Fórmula molecular |
C10H8Cl2O |
Peso molecular |
215.07 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2 |
Clave InChI |
MVIWGPPSRRVDIU-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
SMILES canónico |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
Sinónimos |
Cyclopropanecarbonyl chloride, 1-(2-chlorophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



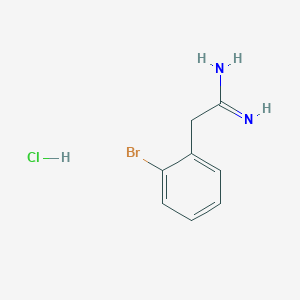
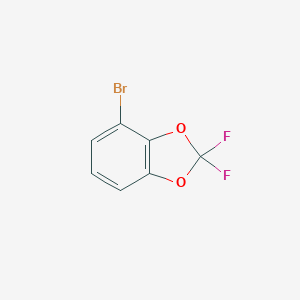
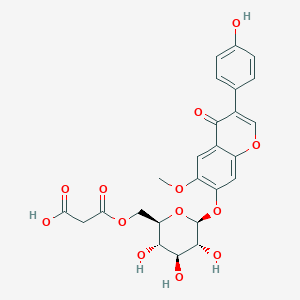
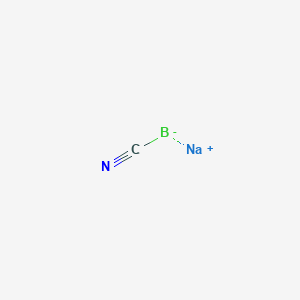
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
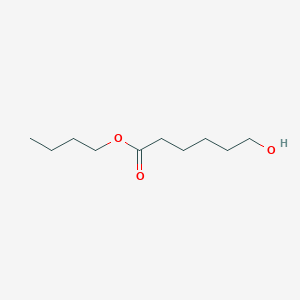
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
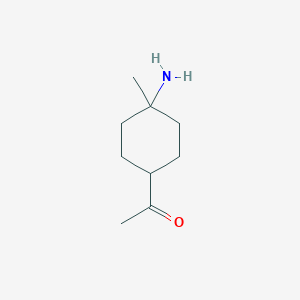
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
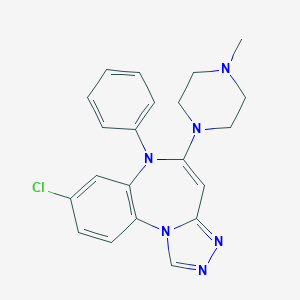
amino}benzoate](/img/structure/B139408.png)
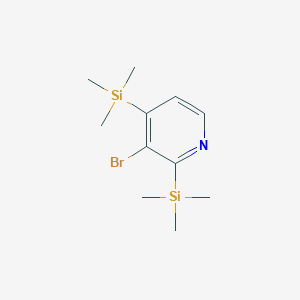
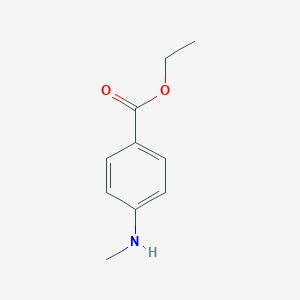
![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)